molecular formula C21H14Cl2N2O3 B4789797 (Z)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide

(Z)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B4789797
M. Wt: 413.2 g/mol
InChI Key: IONWHAMMKCSNOC-RAXLEYEMSA-N
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Description

(Z)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide is a synthetic organic compound characterized by its unique structural features, including a cyano group, a dichlorophenyl-substituted furan ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a cyanoacetamide in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(Z)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(Furan-2-yl)-prop-2-en-1-one derivatives: These compounds share a similar furan ring structure but differ in the substituents attached to the furan ring.

    2,4-Dichlorophenyl-substituted compounds: These compounds have similar dichlorophenyl groups but may differ in other functional groups.

Uniqueness

(Z)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide is unique due to its combination of a cyano group, a dichlorophenyl-substituted furan ring, and a methoxyphenyl group. This unique structure contributes to its specific chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

(Z)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3/c1-27-16-5-3-15(4-6-16)25-21(26)13(12-24)10-17-7-9-20(28-17)18-8-2-14(22)11-19(18)23/h2-11H,1H3,(H,25,26)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONWHAMMKCSNOC-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide
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(Z)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide
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(Z)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide
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(Z)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide
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(Z)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide
Reactant of Route 6
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(Z)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide

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